Toldimfos

Veterinary Pharmacology Hypophosphatemia Comparative Efficacy

Researchers requiring a phosphorus supplement that supports metabolic recovery without compromising milk quality assays face limited options. Toldimfos (CAS 57808-64-7) resolves this with rapid absorption (Tmax 10-20 min), short serum half-life (~1.1 h in cattle), and negligible ALP inhibition (IC50 126.315 mM)-preserving pasteurization testing integrity. Unlike inorganic phosphates, it delivers central appetite stimulation and superior injection-site tolerability with no bioaccumulation. Ideal for veterinary research, pharmacokinetic studies, and reference standard applications in food-producing species.

Molecular Formula C9H13NO2P+
Molecular Weight 198.18 g/mol
CAS No. 57808-64-7
Cat. No. B206624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToldimfos
CAS57808-64-7
SynonymsToldimfos;  UNII-5X1442L8IO;  5X1442L8IO;  57808-64-7;  Toldimfos [INN:BAN];  Phosphijet (TN)
Molecular FormulaC9H13NO2P+
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N(C)C)[P+](=O)O
InChIInChI=1S/C9H12NO2P/c1-7-6-8(10(2)3)4-5-9(7)13(11)12/h4-6H,1-3H3/p+1
InChIKeyRQGQCGAOGULZGB-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Toldimfos (CAS 57808-64-7) Veterinary Metabolic Stimulant Procurement Guide


Toldimfos (CAS 57808-64-7), also supplied as its sodium salt (Toldimfos Sodium, CAS 575-75-7), is an aromatic organophosphorus compound utilized in veterinary medicine as a metabolic stimulant and phosphorus supplement . It is indicated for supportive treatment of debility, convalescence, and metabolic disorders in food-producing animals including cattle, horses, pigs, sheep, and goats [1]. The compound acts primarily as a source of organic phosphorus, contributing to cellular energy metabolism and ATP synthesis, while its dimethylamino group may provide central stimulation and appetite enhancement [2]. Unlike simple inorganic phosphate salts, toldimfos exhibits distinct pharmacokinetic properties, including rapid absorption, a short serum half-life (approximately 1.07-1.15 hours in cattle), and rapid elimination without bioaccumulation .

Why Toldimfos Cannot Be Substituted with Generic Inorganic Phosphates or Other Immunomodulators


Substituting toldimfos with generic inorganic phosphate preparations (e.g., sodium acid phosphate) or other immunomodulators (e.g., levamisole) fails because these alternatives exhibit fundamentally different pharmacological profiles that directly impact clinical efficacy, safety, and regulatory compliance. Inorganic phosphates, while more effective at rapidly correcting serum phosphorus levels in acute hypophosphatemia [1], lack the metabolic stimulation and central appetite-enhancing effects attributed to toldimfos's organic structure [2]. Furthermore, inorganic phosphate injections are associated with significantly greater tissue irritation and local reactions compared to the well-tolerated profile of toldimfos [2]. Conversely, compounds like levamisole, which act as potent alkaline phosphatase (ALP) inhibitors (IC50 45.48 μM), present a risk of interfering with pasteurization efficacy testing in the dairy industry—a concern that is negligible with toldimfos due to its weak ALP inhibition (IC50 126.315 mM) [3]. These distinct differences in mechanism, tolerability, and off-target effects necessitate careful selection of toldimfos over its in-class analogs for specific therapeutic and production scenarios.

Toldimfos Quantitative Differentiation Evidence vs. Inorganic Phosphates and Immunomodulators


Comparative Hypophosphatemia Correction Efficacy in HF Cross Cows

In a direct head-to-head study, toldimfos sodium (organic phosphinate) was significantly less effective than sodium acid phosphate (inorganic phosphate) at raising serum inorganic phosphorus levels in hypophosphatemic HF cross cows. At 24 hours post-administration, the inorganic phosphate group showed a 26.43% increase in serum Pi, while the toldimfos group exhibited only an 18.27% increase [1]. This finding establishes a clear clinical boundary: toldimfos is not the optimal choice for rapid correction of acute hypophosphatemia.

Veterinary Pharmacology Hypophosphatemia Comparative Efficacy

Weak Alkaline Phosphatase Inhibition Relative to Levamisole

In vitro assays on purified bovine milk alkaline phosphatase (ALP) revealed that toldimfos sodium is an exceptionally weak inhibitor of the enzyme compared to levamisole. The IC50 for toldimfos sodium was 126.315 mM, whereas the IC50 for levamisole was 45.48 μM—a difference of over 2,700-fold [1]. This minimal ALP interaction ensures that toldimfos administration does not compromise the utility of the ALP pasteurization test, a critical quality control measure in the dairy industry.

Enzyme Inhibition Dairy Safety Off-target Effects

Rapid Absorption and Elimination Pharmacokinetics

Pharmacokinetic studies in cattle demonstrate that toldimfos is rapidly absorbed following intramuscular administration, reaching peak blood concentrations within 10-20 minutes . The compound is equally rapidly eliminated, with a mean serum half-life of 1.07 hours in calves and 1.15 hours in dairy cows . The major fraction of the administered dose is excreted in urine within 6 hours, and by 24 hours, concentrations fall below the limit of detection (0.5 μg/kg) . This profile stands in contrast to many inorganic phosphate preparations, which may have slower absorption and longer residence times, and ensures that toldimfos does not bioaccumulate in tissues even with repeated dosing .

Pharmacokinetics Withdrawal Period Food Safety

Optimal Procurement Scenarios for Toldimfos Based on Quantitative Evidence


Postpartum Metabolic Support in Dairy Cattle

Toldimfos is indicated for the supportive treatment of periparturient debility and metabolic exhaustion in dairy cows [1]. The evidence of rapid absorption and elimination (Section 3, Evidence 3) supports its use in lactating animals where a short or zero milk withdrawal period is economically essential. The negligible ALP inhibition profile (Section 3, Evidence 2) further ensures that milk quality testing is not compromised. Toldimfos should be selected over inorganic phosphates in this scenario because the clinical goal is metabolic stimulation and appetite restoration, not acute phosphorus correction (Section 3, Evidence 1).

Convalescence and Performance Recovery in Production Animals

In animals recovering from illness, surgery, or transport stress, toldimfos is used to stimulate metabolism and accelerate recovery [1]. The rapid absorption (Tmax 10-20 min) and elimination (half-life ~1.1 h) allow for repeated dosing without bioaccumulation, making it suitable for short-term intensive supportive therapy. Procurement should prioritize toldimfos over immunomodulators like levamisole due to toldimfos's distinct lack of ALP interference (IC50 126.315 mM vs. 45.48 μM for levamisole) [2], which is particularly relevant in animals intended for human consumption.

Bone Growth and Mineral Metabolism Disorders in Young Animals

Toldimfos is indicated for developmental and nutritional disorders in young animals, including rickets and osteomalacia, often in combination with vitamin D [1]. In this scenario, toldimfos provides an organic phosphorus source with improved tissue compatibility and reduced injection site irritation compared to inorganic phosphate salts [3]. The decision to use toldimfos should be based on the need for a well-tolerated, non-irritating injectable phosphorus supplement for repeated administration in growing animals.

Research Applications Requiring Defined Pharmacokinetic Profiles

For in vitro or in vivo research models investigating phosphorus metabolism, enzyme inhibition, or veterinary drug pharmacokinetics, toldimfos sodium offers a well-characterized compound with established pharmacokinetic parameters (Tmax, half-life, elimination rate) and defined off-target effects (e.g., weak ALP inhibition, IC50 126.315 mM) [2]. This makes it a reliable reference standard for comparative studies, including the evaluation of novel organic phosphinate analogs or the assessment of drug effects on bovine serum PON1 activity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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